2,2-Difluoro-1-(5-Methyl-2-Furyl)-2-(Methylsulfanyl)Ethanone
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Overview
Description
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is an organic compound that features a difluoromethyl group, a furan ring, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-furancarboxaldehyde with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and methylthio groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(2-furanyl)-2-(methylthio)-ethanone
- 2,2-Difluoro-1-(5-methyl-2-thienyl)-2-(methylthio)-ethanone
- 2,2-Difluoro-1-(5-methyl-2-pyrrolyl)-2-(methylthio)-ethanone
Uniqueness
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is unique due to the presence of both the difluoromethyl and methylthio groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
170654-37-2 |
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Molecular Formula |
C8H8F2O2S |
Molecular Weight |
206.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(5-methylfuran-2-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C8H8F2O2S/c1-5-3-4-6(12-5)7(11)8(9,10)13-2/h3-4H,1-2H3 |
InChI Key |
MTABEXZJVHTZIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C(F)(F)SC |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C(F)(F)SC |
Synonyms |
Ethanone, 2,2-difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)- (9CI) |
Origin of Product |
United States |
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